molecular formula C24H25NO5S B3557365 N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide

N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide

Cat. No. B3557365
M. Wt: 439.5 g/mol
InChI Key: QZNSOPRNUCRXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide, also known as HIMP, is a small molecule that has been studied for its potential applications in scientific research. HIMP is a synthetic compound that was first synthesized in the laboratory and has since been used to investigate its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a critical role in the cell cycle. By inhibiting CDK4, this compound can prevent the proliferation of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit CDK4, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain transcription factors that are involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide in lab experiments is its ability to selectively inhibit CDK4 without affecting other enzymes or pathways. This specificity makes it a valuable tool for investigating the role of CDK4 in various cellular processes. However, one limitation of using this compound is its relatively low potency compared to other CDK4 inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are a number of potential future directions for research involving N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide. One area of interest is the development of more potent CDK4 inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound's potential applications in the treatment of other diseases, such as inflammatory disorders and neurological diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.

Scientific Research Applications

N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In addition, this compound has been studied for its potential applications in the treatment of inflammatory diseases and neurological disorders, although further research is needed in these areas.

properties

IUPAC Name

N-[3-(benzenesulfonyl)-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-15(2)20-14-21(25-24(27)17-10-12-18(30-4)13-11-17)16(3)23(22(20)26)31(28,29)19-8-6-5-7-9-19/h5-15,26H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNSOPRNUCRXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=CC=C2)O)C(C)C)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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